molecular formula C23H21F7N4O3 B14112053 C23H21F7N4O3

C23H21F7N4O3

Cat. No.: B14112053
M. Wt: 534.4 g/mol
InChI Key: ATALOFNDEOCMKK-IWSJWDQHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Aprepitant can be synthesized through a multi-step process. One of the methods involves the reaction of ®-camphorsulfonate and potassium carbonate dissolved in dimethylformamide at 22°C. This mixture is then reacted with a solution of 3-chloromethyl-1,2,4-oxazolin-5-one in dimethylformamide .

Industrial Production Methods

The industrial production of aprepitant involves chemical synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Aprepitant undergoes various chemical reactions, including:

    Oxidation: Aprepitant can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced using suitable reducing agents.

    Substitution: Aprepitant can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

Aprepitant has a wide range of scientific research applications, including:

Mechanism of Action

Aprepitant exerts its effects by binding to and antagonizing the substance P/neurokinin 1 (NK1) receptors in both the central nervous system (CNS) and peripheral nervous system. This action inhibits the transmission of pain impulses and the emetic (vomiting) response . Additionally, aprepitant acts as a cytochrome P450 3A4 inhibitor and cytochrome P450 2C9 inducer, affecting the metabolism of various drugs .

Comparison with Similar Compounds

Similar Compounds

    Fosaprepitant: A prodrug of aprepitant that is converted to aprepitant in the body.

    Rolapitant: Another NK1 receptor antagonist used for similar indications.

    Netupitant: Combined with palonosetron for the prevention of chemotherapy-induced nausea and vomiting.

Uniqueness

Aprepitant is unique due to its high selectivity for NK1 receptors and its ability to cross the blood-brain barrier, making it highly effective in preventing both acute and delayed chemotherapy-induced nausea and vomiting .

Properties

Molecular Formula

C23H21F7N4O3

Molecular Weight

534.4 g/mol

IUPAC Name

3-[[(2R,3S)-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12?,19-,20+/m0/s1

InChI Key

ATALOFNDEOCMKK-IWSJWDQHSA-N

Isomeric SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F

Origin of Product

United States

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